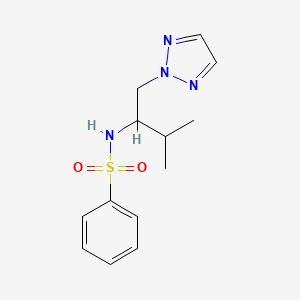

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide” is a compound that belongs to the class of 1,2,3-triazoles . Triazoles are nitrogenous heterocyclic compounds that have a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . They are known for their notable therapeutic importance and are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of 1,2,3-triazole hybrids involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This process involves the reaction between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The triazoles are then thoroughly characterized using different spectral techniques .Molecular Structure Analysis

The molecular structure of 1,2,3-triazoles is characterized by the presence of two carbon and three nitrogen atoms in the rings . The nitrogen atoms present in these tautomers have distinct characteristics .Chemical Reactions Analysis

Triazoles are known for their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions . These unique features contribute to their enhanced biocompatibility .Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,3-triazoles can vary. The parent 1H-1,2,3-triazole is a colorless liquid, highly soluble in water, with a density of 1.192, a melting point of 23–25°C, and a boiling point of 203°C .Scientific Research Applications

Synthetic Chemistry Applications

Sulfonamides and their derivatives play a crucial role in synthetic chemistry, offering pathways to various complex molecules. For instance, oxidative cross-coupling reactions involving benzenesulfonamides under the catalysis of a palladium-copper system have been demonstrated to produce phenanthridine derivatives, highlighting their utility in creating complex heterocyclic structures (Miura et al., 1998). Similarly, the synthesis of novel bi-triazole precursors from benzenesulfonamide derivatives showcases their potential in generating precursors for further chemical transformations (Hajib et al., 2022).

Enzymatic Inhibition

Sulfonamides, including those with triazole moieties, have been extensively studied for their inhibitory effects on human carbonic anhydrase isozymes, crucial for various physiological processes. Studies have found that these compounds exhibit low nanomolar inhibitory activity against certain isozymes, pointing to their potential therapeutic applications (Alafeefy et al., 2015). Moreover, the development of sulfonamide derivatives as inhibitors offers insights into designing inhibitors for targeted therapeutic applications.

Materials Science

Sulfonamide derivatives have also found applications in materials science, particularly in the development of dyes and coatings with added functionalities. For example, the synthesis of sulfonamide-based azo dyes demonstrates their utility in imparting UV protection and antimicrobial properties to cotton fabrics, indicating their significance in enhancing material properties for specific applications (Mohamed et al., 2020).

Mechanism of Action

Target of Action

The primary target of the compound N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide is the enzyme Carbonic Anhydrase-II . This enzyme plays a crucial role in maintaining acid-base balance in the body, and its inhibition can lead to a variety of physiological effects .

Mode of Action

This compound interacts with its target, Carbonic Anhydrase-II, by binding directly to the active site residues of the enzyme . This interaction inhibits the enzyme’s activity, leading to changes in the physiological processes that the enzyme is involved in .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of Carbonic Anhydrase-II enzyme activity . This inhibition can disrupt the normal physiological processes regulated by this enzyme, leading to various potential effects.

Safety and Hazards

While specific safety and hazard information for “N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide” is not available, it’s important to note that safety precautions should always be taken when handling chemical compounds. Some triazoles are used in commercially available drugs and are generally considered safe for use under prescribed conditions .

Future Directions

The future directions in the research of 1,2,3-triazoles involve the development of novel antimicrobial drugs to combat ever-growing drug-resistant infections effectively . There is significant interest in 1,2,3-triazole among the scientific community due to its potential to significantly advance medicinal chemistry .

Properties

IUPAC Name |

N-[3-methyl-1-(triazol-2-yl)butan-2-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O2S/c1-11(2)13(10-17-14-8-9-15-17)16-20(18,19)12-6-4-3-5-7-12/h3-9,11,13,16H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOUUNAJVVWYWNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1N=CC=N1)NS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide](/img/structure/B2707390.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-diethoxybenzamide](/img/structure/B2707400.png)

![2-amino-1-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2707407.png)